1-Ethyl-2,6-dimethylquinolinium iodide
Description
1-Ethyl-2,6-dimethylquinolinium iodide (molecular formula: C₁₂H₁₄N⁺·I⁻; molecular weight: 299.15 g/mol) is a quinolinium-based ionic liquid characterized by an ethyl group at the 1-position and methyl groups at the 2- and 6-positions of the quinoline ring .
Properties
CAS No. |
606-93-9 |
|---|---|
Molecular Formula |
C13H16IN |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Other CAS No. |
606-93-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects: The ethyl group at position 1 in the target compound likely enhances solubility in organic solvents compared to methyl-substituted analogues (e.g., 1,2,6-trimethylquinolinium iodide) due to increased hydrophobicity .
- Parent Ring Differences: Indole-based salts (e.g., 1-ethyl-2,3,3-trimethylindole iodide) exhibit distinct photophysical properties (e.g., lower λmax) compared to quinolinium derivatives, reflecting differences in π-conjugation .
Spectral and Photophysical Properties
- Absorption Maxima: While direct data for this compound is unavailable, related compounds highlight substituent-driven trends. For example: Indole-based salts (e.g., compound 1a in ) show λmax = 382 nm in acetonitrile, attributed to localized π→π* transitions . Propenyl-bridged indolium salts (CAS 14696-39-0) exhibit λmax = 546 nm due to extended conjugation .
- Fluorescence: Quinolinium salts are less commonly used as fluorescent probes compared to indole derivatives, which exhibit tunable emission for sensing applications (e.g., pH monitoring in cells) .
Physicochemical Properties
- Solubility: Quinolinium salts with ethyl/methyl substituents are expected to dissolve in polar organic solvents (e.g., methanol, ethanol), similar to indole-based ionic liquids in .
- Stability: Methyl and ethyl groups at the quinolinium core may enhance stability under acidic/alkaline conditions (pH 4–11), as observed for indole-derived probes in .
Q & A
Q. What methodologies validate the absence of hydrate forms in this compound?
- Techniques :
- Thermogravimetric Analysis (TGA) : Measure weight loss between 25–150°C; <1% loss indicates anhydrous form.
- Karl Fischer Titration : Quantify residual water content (<0.5% w/w).
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
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